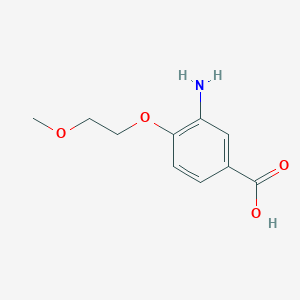

3-Amino-4-(2-methoxyethoxy)benzoic acid

Description

Properties

IUPAC Name |

3-amino-4-(2-methoxyethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-14-4-5-15-9-3-2-7(10(12)13)6-8(9)11/h2-3,6H,4-5,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZXPSYXVIUGJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2-methoxyethoxy)benzoic acid typically involves the following steps:

Nitration: The starting material, 4-(2-methoxyethoxy)benzoic acid, undergoes nitration to introduce a nitro group at the third position.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

Purification: The resulting this compound is purified through recrystallization or chromatography techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by efficient purification methods to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(2-methoxyethoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

Reduction: The compound can be further reduced to form derivatives with different functional groups.

Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or other substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as iron powder, hydrochloric acid, or catalytic hydrogenation are used.

Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of bases or catalysts.

Major Products

The major products formed from these reactions include various substituted benzoic acid derivatives, amides, and other functionalized compounds.

Scientific Research Applications

3-Amino-4-(2-methoxyethoxy)benzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-(2-methoxyethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The 2-methoxyethoxy group can enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

*Theoretical molecular weight calculated based on structure.

Physicochemical Properties

- Solubility: Methoxyethoxy substituents generally improve solubility in polar solvents (e.g., ethanol, DMSO) compared to alkyl or aryl groups. For example, 2-amino-4,5-bis(2-methoxyethoxy)benzoic acid exhibits enhanced solubility due to its two ether linkages .

- Acidity : Substituent position significantly impacts acidity. 2-(2-Methoxyethoxy)benzoic acid (pKa ~3.5–4.0) is less acidic than its para-substituted counterparts due to reduced resonance stabilization of the carboxylate anion .

- Thermal Stability: Compounds with bulkier substituents (e.g., benzyloxy) show higher melting points. For instance, 4-benzyloxy-3-methoxybenzoic acid melts at ~150–160°C, whereas simpler analogues like 3-amino-4-ethylbenzoic acid melt at lower temperatures .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-Amino-4-(2-methoxyethoxy)benzoic acid with high yield and purity?

- Methodology :

- Step 1 : Start with a benzoic acid derivative (e.g., 4-hydroxybenzoic acid) and introduce the 2-methoxyethoxy group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Step 2 : Introduce the amino group at the 3-position using nitration followed by reduction (e.g., HNO₃/H₂SO₄ for nitration, then catalytic hydrogenation with Pd/C) .

- Step 3 : Optimize purity via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Key Considerations : Monitor reaction progress via TLC and confirm purity with HPLC (>98%) .

Q. How can researchers characterize the molecular structure and purity of this compound using spectroscopic methods?

- Methodology :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxyethoxy protons at δ 3.4–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .

- FT-IR : Validate functional groups (e.g., carboxylic acid O-H stretch ~2500–3300 cm⁻¹, C=O stretch ~1700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₀H₁₃NO₅: 228.0876) .

Advanced Research Questions

Q. What strategies can resolve contradictions between computational predictions and experimental observations in the compound's reactivity?

- Methodology :

- Step 1 : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict reaction pathways (e.g., nucleophilic attack at the methoxyethoxy group) .

- Step 2 : Validate with kinetic studies (e.g., UV-Vis monitoring of reaction rates under varying pH/temperature) .

- Step 3 : Use X-ray crystallography to resolve steric/electronic effects influencing unexpected regioselectivity .

- Case Study : If oxidation yields an unexpected product (e.g., quinone instead of ketone), revise computational models to account for solvent polarity effects .

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of substituent modifications on biological activity?

- Methodology :

- Step 1 : Synthesize derivatives with modified substituents (e.g., replacing methoxyethoxy with cyclopentylamino or pyridyl groups) .

- Step 2 : Test biological activity (e.g., enzyme inhibition assays against COX-2 or antimicrobial screens) .

- Step 3 : Analyze SAR trends using multivariate statistics (e.g., PCA to correlate substituent electronegativity with activity) .

- Data Table :

| Derivative | Substituent | IC₅₀ (COX-2, μM) | LogP |

|---|---|---|---|

| Parent | 2-methoxyethoxy | 12.3 ± 1.2 | 1.8 |

| Derivative A | Cyclopentylamino | 8.7 ± 0.9 | 2.5 |

| Derivative B | Pyridin-4-yl | 5.4 ± 0.6 | 1.2 |

Q. What experimental approaches can address discrepancies in reported solubility and stability profiles of the compound?

- Methodology :

- Solubility : Use shake-flask method with HPLC quantification in buffers (pH 1–10) to map pH-dependent solubility .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS to identify degradation products (e.g., hydrolysis of methoxyethoxy group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.